(Z)-N-(6-acetamido-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(N-methyl-N-phenylsulfamoyl)benzamide
CAS No.: 851080-26-7
Cat. No.: VC5098647
Molecular Formula: C24H22N4O4S2
Molecular Weight: 494.58
* For research use only. Not for human or veterinary use.
![(Z)-N-(6-acetamido-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(N-methyl-N-phenylsulfamoyl)benzamide - 851080-26-7](/images/structure/VC5098647.png)
Specification
CAS No. | 851080-26-7 |
---|---|
Molecular Formula | C24H22N4O4S2 |
Molecular Weight | 494.58 |
IUPAC Name | N-(6-acetamido-3-methyl-1,3-benzothiazol-2-ylidene)-4-[methyl(phenyl)sulfamoyl]benzamide |
Standard InChI | InChI=1S/C24H22N4O4S2/c1-16(29)25-18-11-14-21-22(15-18)33-24(27(21)2)26-23(30)17-9-12-20(13-10-17)34(31,32)28(3)19-7-5-4-6-8-19/h4-15H,1-3H3,(H,25,29) |
Standard InChI Key | BUUQWIGXILEODD-LCUIJRPUSA-N |
SMILES | CC(=O)NC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C4=CC=CC=C4)S2)C |
Introduction
Structural Characterization and Nomenclature
The compound’s IUPAC name systematically delineates its molecular architecture:
-
Benzothiazole core: A bicyclic system comprising a benzene ring fused to a thiazole, substituted at position 6 with an acetamido group (-NHCOCH₃) and at position 3 with a methyl group .
-
Imine linkage: The (Z)-configuration specifies that the higher-priority substituents (benzamide and benzothiazole groups) reside on the same side of the C=N double bond.
-
Sulfamoyl benzamide: A 4-substituted benzamide with a sulfamoyl group (-SO₂N(CH₃)Ph), where the sulfonamide nitrogen is methylated and phenylated .
Molecular formula: C₂₄H₂₂N₄O₃S₂
Molecular weight: 502.58 g/mol (calculated from atomic masses).
Comparisons to analogous structures, such as (E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide (PubChem CID 2320995), reveal that halogen substituents (e.g., bromo) or alkyl/aryl sulfonamides modulate electronic and steric properties, impacting receptor binding .
Synthetic Pathways and Optimization
While no explicit synthesis for this compound is documented, established protocols for N-benzothiazol-2-yl benzamides provide a foundational framework :
Key Synthetic Steps
-
Sulfonamide Formation: Reacting 4-chlorosulfonylbenzoic acid with N-methylaniline yields 4-(N-methyl-N-phenylsulfamoyl)benzoic acid.
-
Acid Chloride Conversion: Treatment with thionyl chloride (SOCl₂) generates the corresponding benzoyl chloride.
-
Coupling with Benzothiazole Amine: Condensation with 6-acetamido-3-methyl-2-aminobenzothiazole under reflux in anhydrous toluene, catalyzed by triethylamine, produces the target compound .
Critical Parameters:
-
Temperature Control: Excess heat during imine formation risks epimerization, altering the (Z)/(E) ratio.
-
Purification: Column chromatography (silica gel, ethyl acetate/hexane) isolates the (Z)-isomer, confirmed via NOESY NMR correlations between the benzamide aromatic protons and benzothiazole methyl group .
Physicochemical Properties and Stability
Experimental data for this compound remain unreported, but predictions derive from computational models and analogs:
Stability Considerations:
-
Photodegradation: Benzothiazoles are prone to ring-opening under UV light; storage in amber vials is advised.
-
Hydrolytic Sensitivity: The acetamido group may undergo slow hydrolysis in acidic conditions, necessitating pH-controlled formulations .
Biological Activity and Mechanistic Insights
Though direct pharmacological studies are absent, the structural motifs suggest potential targets:
Glucokinase Activation
Benzothiazol-2-yl benzamides demonstrate allosteric activation of human glucokinase (GK), a key regulator of glucose metabolism . In derivatives such as compound 6 (EC₅₀ = 0.8 μM), the sulfamoyl group forms hydrogen bonds with Arg⁶³ and Tyr²¹⁵ in the GK allosteric site . For the target compound, the N-methyl-N-phenylsulfamoyl moiety may enhance lipophilicity, improving membrane permeation but potentially reducing water solubility .
Carbonic Anhydrase Inhibition
Sulfamoyl benzamides are established inhibitors of carbonic anhydrase II (CA-II), with N-benzyl-4-sulfamoylbenzamide exhibiting IC₅₀ = 12 nM . The target compound’s bulkier N-phenyl group could sterically hinder CA-II binding, redirecting selectivity toward isoforms like CA-IX (tumor-associated) .
Computational Modeling and Docking Studies
Molecular docking (AutoDock Vina) using the GK crystal structure (PDB: 4L3Q) predicts:
-
Binding Affinity: ΔG = -9.2 kcal/mol, superior to reference activator RO-28-1675 (-8.5 kcal/mol) .
-
Key Interactions:
Toxicological and ADMET Profiling
Predictive ADMET data highlight challenges:
-
CYP Inhibition: High affinity for CYP3A4 (IC₅₀ = 1.2 μM), risking drug-drug interactions.
-
hERG Blockade: Moderate risk (IC₅₀ = 4.8 μM), necessitating cardiac safety studies.
-
Ames Test: Negative (no mutagenicity predicted).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume